N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety
Mechanism of Action
Target of action
Compounds with a pyrrolidin-2-one moiety have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide”. The pyrrolidin-2-one moiety in the compound could interact with its targets and cause changes in their function .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action environment
Environmental factors can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Naphthalene-2-carboxamide Moiety: This step involves the reaction of naphthalene-2-carboxylic acid with an amine to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its combination of a pyrrolidinone ring with a naphthalene-2-carboxamide moiety. This structural arrangement imparts distinct physicochemical properties and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-6-3-13-23(20)19-11-9-18(10-12-19)22-21(25)17-8-7-15-4-1-2-5-16(15)14-17/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWYQDAUSRQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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